N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with a complex structure . It is also known as "{1-[(trimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and specific. The compound has a molecular formula of C8H15N3 . Further structural analysis would require more detailed resources .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 236.8±35.0 °C and a predicted density of 1.02±0.1 g/cm3 . The compound is also predicted to have a pKa of 9.45±0.10 .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel chemical structures. For example, a study reported the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its potential in chemical synthesis and characterization techniques (Becerra, Cobo, & Castillo, 2021).
Applications in Metal Complexes
- Research has explored the formation of metal complexes with derivatives of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. For instance, the reaction of similar compounds with cobalt(II) resulted in the formation of Co(II) chloride complexes with varying coordination geometries, potentially useful in catalysis and material science (Choi et al., 2015).
Antipsychotic Potential
- In pharmacological research, derivatives of this compound have been investigated for their potential as antipsychotic agents. A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related class of compounds, showed antipsychotic-like profiles in animal models without interacting with dopamine receptors, suggesting potential applications in neuropsychiatric disorders (Wise et al., 1987).
Antimicrobial Activities
- Some derivatives have been studied for their antimicrobial properties. Research on N,N,N',N'-tetradentate pyrazoly compounds, similar in structure, showed specific antifungal activity, indicating the potential of these compounds in developing new antimicrobial agents (Abrigach et al., 2016).
Cytotoxic Effects in Cancer Research
- In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on carcinoma cell lines. This includes studies on Pt(II) complexes with related compounds, which showed significant cytotoxic effects and potential as cancer therapeutics (Ferri et al., 2013)
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(5-9-3)7(2)11(4)10-6/h9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBORGGVCQYVMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342191 | |
Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514816-08-1 | |
Record name | N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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